4-(1-Bromoethyl)-2-chloro-1-fluorobenzene
Overview
Description
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene is an organic compound belonging to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromoethyl group at the fourth position, a chlorine atom at the second position, and a fluorine atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-substituted benzene ring. For instance, starting with 2-chloro-1-fluorobenzene, a Friedel-Crafts alkylation can be performed using ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for further bromination.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic Substitution: Formation of 4-(1-Hydroxyethyl)-2-chloro-1-fluorobenzene or 4-(1-Aminoethyl)-2-chloro-1-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of 4-(1-Bromoethyl)-2-chloro-1-fluoro-3-nitrobenzene or 4-(1-Bromoethyl)-2-chloro-1-fluoro-3-sulfonic acid.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 4-Ethyl-2-chloro-1-fluorobenzene.
Scientific Research Applications
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique halogenated structure.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets involved would depend on the specific biological context and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene
- 4-(1-Bromoethyl)-3-chloro-1-fluorobenzene
- 4-(1-Bromoethyl)-2-chloro-1-bromobenzene
Uniqueness
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-(1-bromoethyl)-2-chloro-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTSLXBGPLIJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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